FBP1 is classified as a hydrolase enzyme and is predominantly expressed in the liver and kidneys of mammals. It plays a significant role in carbohydrate metabolism by regulating gluconeogenesis and glycolysis . The enzyme's activity is regulated by various metabolites and hormones, including insulin and glucagon, which facilitate its role in energy metabolism .
FBP1 can be synthesized through recombinant DNA technology. The gene encoding FBP1 is cloned into an expression vector and introduced into host cells (such as Escherichia coli or mammalian cells) for protein production. The synthesis typically involves:
The purification process often includes several steps such as cell lysis, centrifugation to remove debris, and chromatographic techniques to isolate the target protein based on its size or affinity. Enzymatic activity assays are performed to confirm the functionality of the purified FBP1 protein.
FBP1 has a complex three-dimensional structure characterized by its active site, where substrate binding occurs. The enzyme typically forms a homotetrameric structure, which is essential for its catalytic function. The active site contains critical amino acid residues that facilitate substrate binding and catalysis.
Structural studies using X-ray crystallography have revealed that FBP1 contains several key motifs essential for its enzymatic activity. These include a phosphate-binding site and regions that undergo conformational changes upon substrate binding .
FBP1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to yield fructose-6-phosphate and inorganic phosphate. This reaction is reversible under physiological conditions but predominantly proceeds in the direction of gluconeogenesis.
The enzymatic reaction can be monitored using spectrophotometric assays that measure changes in absorbance corresponding to substrate consumption or product formation. Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) are determined to characterize enzyme efficiency .
The mechanism of action for FBP1 involves several steps:
Enzymatic assays demonstrate that FBP1 activity can be modulated by various factors including pH, temperature, and allosteric effectors such as AMP and citrate, which serve as indicators of cellular energy status .
FBP1 is typically a soluble enzyme with a molecular weight ranging from approximately 50 to 60 kDa depending on species variations. It exhibits optimal activity at physiological pH (around 7.4) and temperatures (37°C).
The enzyme's stability can be influenced by ionic strength and the presence of metal ions such as magnesium or manganese, which are often required for optimal activity .
FBP1 has significant applications in metabolic research, particularly in studies related to diabetes and metabolic syndrome due to its role in gluconeogenesis. Additionally:
The FBP1 gene (HGNC:3606) resides on human chromosome 9 at locus 9q22.32 (GRCh38 position: 94,603,133-94,640,249) [1] [6]. This locus spans approximately 37 kb and exhibits significant evolutionary conservation across eukaryotes. Orthologs exist in mammals (e.g., mouse Fbp1 at Chr13:63.01–63.04 Mb), birds, and fungi, reflecting its fundamental metabolic role. The human FBP1 protein shares ~77% amino acid identity with its muscle isoform (FBP2) and >46% identity with yeast fructose-1,6-bisphosphatase [1] [7]. Critical functional domains, including catalytic sites and allosteric regulatory regions, show particularly high conservation, underscoring their essential biochemical roles [1] [2].
FBP1 comprises 8 exons, with exon 2 containing the translational start site (ATG) [2] [6]. Two primary protein-coding transcripts are documented:
Exon lengths range from 63 bp (exon 4) to 1,248 bp (exon 8), with intronic regions critical for splicing regulation. Mutations disrupting splice sites (e.g., c.825+1G>A) cause aberrant mRNA processing and are linked to fructose-1,6-bisphosphatase deficiency [5] [10].
Table 1: Genomic Features of FBP1
Feature | Detail |
---|---|
Chromosomal Position | 9q22.32 (94,603,133-94,640,249) |
Gene Size | ~37 kb |
Exon Count | 8 |
Primary Transcripts | NM000507.4, NM001127628.2 |
Protein Length | 338 amino acids |
Mouse Ortholog Location | Chromosome 13:63.01–63.04 Mb |
Yeast Identity | ~46% (Saccharomyces cerevisiae) |
FBP1 catalyzes the hydrolysis of fructose-1,6-bisphosphate (F1,6BP) to fructose-6-phosphate (F6P) and inorganic phosphate (Pi), a rate-limiting step in gluconeogenesis [1] [4] [6]. This irreversible reaction employs a metal-dependent hydrolytic mechanism:
The catalytic efficiency (kcat/Km) for F1,6BP is ~4.82 mmol/min/mg protein in hepatic tissue, with mutations like p.Gly164Asp and p.Phe194Ser reducing activity to <17% of wild-type levels due to protein misfolding [9].
FBP1 activity is tightly regulated by metabolic effectors:
Table 2: Regulatory Elements of FBP1
Effector | Binding Site | Functional Consequence |
---|---|---|
AMP | Allosteric domain | Induces T-state, inactivates enzyme |
Mg²⁺/Mn²⁺ | 3 metal sites per subunit | Activates catalysis |
K⁺ | 12 sites per tetramer | Optimizes active-site geometry |
Fructose-2,6-bisphosphate | Substrate-binding pocket | Competes with F1,6BP, enhances AMP effect |
Functional FBP1 is a homotetrameric protein (subunit MW: 36.7 kDa) arranged as a flat dimer-of-dimers (C1-C2 and C3-C4) [5] [6] [9]. Key structural features include:
Mutations disrupting tetramerization (e.g., p.Pro120Leu) cause aggregation and loss of enzymatic activity, as observed in deficiency disorders [5] [9]. The tetrameric architecture enables cooperative regulation critical for gluconeogenic flux control.
Table 3: Structural Domains of FBP1 Subunit
Domain | Residues | Function |
---|---|---|
Catalytic domain | 1-150, 260-338 | Binds F1,6BP and catalytic metals |
AMP-binding domain | 151-259 | Binds AMP for allosteric inhibition |
Metal-binding motif | Asp128-Pro133 | Coordinates Mg²⁺/Mn²⁺ |
Dimerization interface | Glu109, Phe194 | Mediates C1-C2 and C3-C4 dimer formation |
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